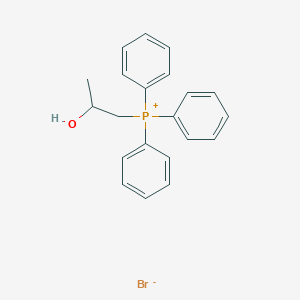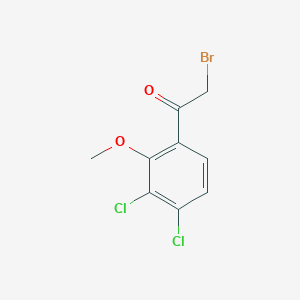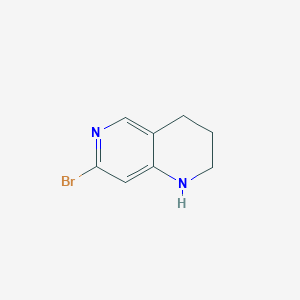
(2-Hydroxypropyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxypropyl)triphenylphosphonium bromide is a phosphonium salt with the chemical formula C21H22BrOP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a 2-hydroxypropyl group. This compound is known for its applications in organic synthesis and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-bromo-1-propanol. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is optimized for higher yields and purity, often using microwave irradiation to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
(2-Hydroxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new phosphonium salt, while oxidation might produce a phosphine oxide .
科学的研究の応用
(2-Hydroxypropyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials, including nanocomposites and polymers.
作用機序
The mechanism of action of (2-Hydroxypropyl)triphenylphosphonium bromide involves its ability to interact with cellular membranes and proteins. The phosphonium group allows the compound to accumulate in mitochondria, where it can exert its effects. This accumulation is driven by the mitochondrial membrane potential, which is higher in cancer cells compared to normal cells . The compound can disrupt mitochondrial function, leading to cell death through apoptosis .
類似化合物との比較
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
(2-Hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (2-Hydroxyethyl)triphenylphosphonium bromide, the additional carbon in the hydroxypropyl group can influence its reactivity and interaction with biological molecules .
特性
CAS番号 |
3020-30-2 |
|---|---|
分子式 |
C21H22BrOP |
分子量 |
401.3 g/mol |
IUPAC名 |
2-hydroxypropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18,22H,17H2,1H3;1H/q+1;/p-1 |
InChIキー |
HFXNDQCITGJJIY-UHFFFAOYSA-M |
正規SMILES |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)


![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)





